3-Chloro-5-nitrobenzenecarboximidamide
Description
3-Chloro-5-nitrobenzenecarboximidamide is a substituted benzene derivative featuring a chloro group at the 3-position, a nitro group at the 5-position, and a carboximidamide functional group. While the provided evidence lacks direct data on this compound, structural analogs such as 3-chloro-N-phenyl-phthalimide () and 3-chlorobenzaldehyde () highlight the influence of substituents on properties like stability, reactivity, and applications.
Properties
Molecular Formula |
C7H6ClN3O2 |
|---|---|
Molecular Weight |
199.59 g/mol |
IUPAC Name |
3-chloro-5-nitrobenzenecarboximidamide |
InChI |
InChI=1S/C7H6ClN3O2/c8-5-1-4(7(9)10)2-6(3-5)11(12)13/h1-3H,(H3,9,10) |
InChI Key |
DBJCEIKWKVUKJV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])Cl)C(=N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-nitrobenzenecarboximidamide typically involves the nitration of 3-chlorobenzenecarboximidamide. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid at controlled temperatures to introduce the nitro group at the desired position on the benzene ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize the formation of by-products and to ensure the safety of the process.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-nitrobenzenecarboximidamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or using chemical reducing agents like tin(II) chloride.
Substitution: The chloro group can be substituted by nucleophiles in nucleophilic aromatic substitution reactions. Common nucleophiles include amines and thiols.
Oxidation: The compound can undergo oxidation reactions, although these are less common compared to reduction and substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as ammonia or thiols in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 3-Chloro-5-aminobenzenecarboximidamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives of the original compound.
Scientific Research Applications
3-Chloro-5-nitrobenzenecarboximidamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-5-nitrobenzenecarboximidamide is not fully understood, but it is believed to involve interactions with specific molecular targets in biological systems. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chloro group may also play a role in the compound’s reactivity and interactions with molecular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 3-Chloro-5-nitrobenzenecarboximidamide with compounds from the provided evidence and other analogs, focusing on substituent effects and functional group differences.
Substituent Positioning and Functional Group Influence
- Hydrogen Bonding : The carboximidamide group may enable stronger intermolecular interactions than the anhydride in 3-chloro-N-phenyl-phthalimide, affecting solubility or crystallinity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
